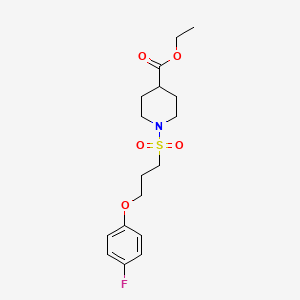

Ethyl 1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine-4-carboxylate

説明

Ethyl 1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine-4-carboxylate is a piperidine-based compound characterized by a sulfonyl group linked to a 3-(4-fluorophenoxy)propyl chain at the nitrogen position and an ethyl ester at the 4-carboxylate position of the piperidine ring.

特性

IUPAC Name |

ethyl 1-[3-(4-fluorophenoxy)propylsulfonyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FNO5S/c1-2-23-17(20)14-8-10-19(11-9-14)25(21,22)13-3-12-24-16-6-4-15(18)5-7-16/h4-7,14H,2-3,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQQBNRTHQYDIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)CCCOC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of Ethyl 1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine-4-carboxylate can be represented as follows:

This compound features a piperidine ring, a sulfonyl group, and a fluorophenoxy moiety, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including those with fluorinated phenyl groups. For instance, compounds similar to Ethyl 1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine-4-carboxylate have shown promising results in inhibiting various bacterial strains. A study reported that derivatives with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | Staphylococcus epidermidis |

Antiviral Activity

In vitro studies have demonstrated that piperidine derivatives can exhibit antiviral properties. For example, a related compound was tested against HIV-1 and showed moderate protection against other viruses such as CVB-2 and HSV-1 . The cytotoxic concentration (CC50) for these compounds was determined to be around 92 μM in Vero cells, indicating a favorable therapeutic index.

Table 2: Antiviral Activity of Related Compounds

| Compound | Virus | CC50 (μM) | Efficacy |

|---|---|---|---|

| 3f | CVB-2 | 92 | Moderate |

| 3g | HSV-1 | 100 | Moderate |

The biological activity of Ethyl 1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine-4-carboxylate may involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide moiety may interact with key enzymes involved in bacterial cell wall synthesis.

- Disruption of Viral Entry : The compound may prevent viral entry into host cells by altering membrane dynamics or inhibiting receptor interactions.

Case Studies

A case study involving the synthesis and evaluation of piperidine derivatives demonstrated that specific substitutions on the piperidine ring significantly affected their binding affinity to dopamine (DA) and serotonin (5HT) transporters. Fluoro-substituted compounds were particularly noted for their enhanced selectivity towards the DA transporter .

類似化合物との比較

Structural and Functional Differences

The following table compares key structural features and properties of Ethyl 1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine-4-carboxylate with similar compounds:

Key Comparative Analysis

Sulfonyl vs. Carbonyl Groups: The target compound’s sulfonyl group (R-SO₂-) offers stronger electron-withdrawing effects compared to the carbonyl (R-CO-) in Ethyl 1-(3-phenylpropanoyl)-piperidine-4-carboxylate . This difference influences reactivity and binding to enzymes; sulfonyl groups are common in protease inhibitors (e.g., carbonic anhydrase inhibitors in ).

Fluorophenoxy vs. Chlorine’s higher lipophilicity may enhance membrane permeability but reduce solubility.

Chain Length and Flexibility: The 3-(4-fluorophenoxy)propyl chain provides a longer, flexible linker compared to the rigid benzoyl group in . This flexibility may allow better accommodation in enzyme active sites or receptor pockets.

Hydrogen Bonding Potential: Compounds like Ethyl 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate feature hydroxyl groups, enabling hydrogen bonding with biological targets. The target compound lacks such groups but compensates with the sulfonyl oxygen’s dipole interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。